Damnacanthal

Descripción general

Descripción

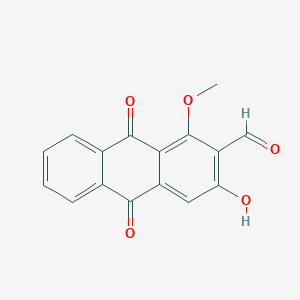

Damnacanthal es un compuesto de antraquinona de origen natural que se aísla de las raíces de la planta Morinda citrifolia . Es conocido por su estructura química distintiva y sus significativas actividades biológicas, en particular sus efectos citotóxicos contra diversas líneas celulares cancerosas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

Damnacanthal se puede sintetizar a través de una serie de reacciones químicas. Un método común implica la condensación de Friedel-Crafts para formar el esqueleto de antraquinona . La síntesis normalmente incluye los siguientes pasos:

Formación del esqueleto de antraquinona: Esto se logra mediante la condensación de Friedel-Crafts, que se favorece debido a su simplicidad y a sus condiciones de reacción menos exigentes.

Modificaciones adicionales: Los pasos posteriores implican la metilación y otras modificaciones para lograr la estructura final de this compound.

Métodos de producción industrial

La producción industrial de this compound implica la extracción de las raíces de Morinda citrifolia utilizando agua o disolventes orgánicos . Este método garantiza el aislamiento del compuesto en su forma natural, manteniendo su bioactividad.

Análisis De Reacciones Químicas

Tipos de reacciones

Damnacanthal experimenta diversas reacciones químicas, incluyendo:

Oxidación: this compound puede oxidarse para formar diferentes derivados.

Reducción: También puede sufrir reacciones de reducción para producir formas reducidas del compuesto.

Sustitución: Las reacciones de sustitución, en particular las que implican los grupos metoxi e hidroxilo, son comunes.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de aluminio y litio.

Sustitución: Se utilizan reactivos como yoduro de metilo e hidróxido de sodio para las reacciones de sustitución.

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen diversos derivados de antraquinona, que exhiben diferentes actividades biológicas .

Aplicaciones Científicas De Investigación

Anticancer Activity

Mechanisms of Action

Damnacanthal exhibits notable anticancer effects through several mechanisms:

- Inhibition of Oncogenes : It has been shown to inhibit the Ras oncogene and p56lck tyrosine kinase, which are crucial in cancer cell signaling pathways .

- Apoptosis Induction : The compound induces apoptosis in cancer cells by activating intrinsic apoptotic pathways and modulating the expression of apoptosis-related proteins such as caspases .

- Cell Cycle Interference : this compound disrupts the cell cycle progression, particularly by downregulating cyclin D1, which is essential for cell cycle regulation .

Case Studies and Findings

- A study demonstrated that this compound effectively inhibited the growth of colorectal cancer cells in vitro and in vivo, outperforming 5-fluorouracil (5-FU), a standard chemotherapy drug. The growth inhibition was dose- and time-dependent, with an LD50 value of 2500 mg/kg indicating low toxicity .

- Another investigation highlighted its efficacy against oral squamous cell carcinoma (OSCC), showing significant suppression of cell proliferation and migration .

Toxicity Profile

This compound's safety profile is crucial for its therapeutic application. Research indicates that:

- The acute oral toxicity in mice is relatively low, with an LD50 cut-off value suggesting a favorable safety margin for potential clinical use .

- Long-term studies are necessary to establish comprehensive safety data, especially concerning chronic exposure and potential side effects.

Other Biological Activities

Beyond its anticancer properties, this compound has demonstrated various other pharmacological effects:

- Antimicrobial Properties : It exhibits antifungal activity against Candida albicans and antituberculosis effects against Mycobacterium tuberculosis .

- Antioxidant Effects : The compound has been reported to possess antioxidant activities that may contribute to its overall therapeutic efficacy .

Comparative Efficacy

A comparative analysis of this compound and its derivative northis compound reveals differences in their biological activities against various cancer cell lines. The following table summarizes their IC50 values:

| Cell Line | This compound (IC50 μg/mL) | Northis compound (IC50 μg/mL) |

|---|---|---|

| H400 | 1.9 | 6.8 |

| H413 | 2.9 | 12.2 |

| H357 | 2 | 13 |

| H376 | 2.6 | 10 |

This data indicates that this compound often exhibits greater potency compared to northis compound across several tested cancer cell lines .

Mecanismo De Acción

Damnacanthal ejerce sus efectos principalmente a través de la inhibición de la tirosina cinasa p56lck, una enzima clave implicada en las vías de señalización celular . Esta inhibición conduce a la inducción de la apoptosis en las células cancerosas, provocando el arresto del ciclo celular en la fase G0/G1 . El compuesto también activa la endonucleasa dependiente de Mg2+/Ca2±, lo que lleva a la fragmentación del ADN y a la muerte celular .

Comparación Con Compuestos Similares

Compuestos similares

Nordamnacanthal: Otra antraquinona de origen natural con efectos citotóxicos similares.

1,3-Dihidroxiantraquinona: Exhibe una citotoxicidad moderada contra líneas celulares cancerosas.

1,3-Dimetoxiantraquinona: Conocido por su buena citotoxicidad.

Unicidad de this compound

This compound destaca por sus potentes efectos citotóxicos y su inhibición selectiva de la tirosina cinasa p56lck . Su capacidad de inducir la apoptosis y provocar el arresto del ciclo celular la convierte en una candidata prometedora para la terapia anticancerosa .

Actividad Biológica

Damnacanthal, a naturally occurring anthraquinone found in the fruit of the noni plant (Morinda citrifolia), has garnered attention due to its diverse biological activities, particularly its anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, effects on various cancer cell lines, and relevant case studies.

This compound exhibits several mechanisms through which it exerts its anticancer effects:

- Induction of Apoptosis : this compound is a potent inducer of apoptosis in various cancer cell lines. It activates pro-apoptotic genes such as p53 and p21, leading to cell cycle arrest at the G1 phase and subsequent apoptosis. In MCF-7 breast cancer cells, treatment with this compound resulted in an increase in apoptotic markers such as BAX and caspase-7, confirming its role in promoting programmed cell death .

- Inhibition of Tyrosine Kinases : Research indicates that this compound targets several tyrosine kinases, including c-Met. It inhibits c-Met phosphorylation, which is crucial for cancer cell proliferation and survival. This inhibition leads to decreased Akt phosphorylation and subsequent apoptosis in hepatocellular carcinoma cells (Hep G2) .

- Regulation of NF-κB : this compound has been shown to suppress NF-κB protein expression in melanoma cells, which is significant as NF-κB is often associated with cancer progression and resistance to therapy .

Anticancer Activity Across Cell Lines

This compound's anticancer effects have been documented across various cancer cell lines:

| Cell Line | Effect Observed | Concentration |

|---|---|---|

| MCF-7 (Breast) | Induction of apoptosis; G1 phase arrest | 8.2 μg/ml |

| Hep G2 (Liver) | Inhibition of growth; increased early/late apoptotic cells | 50 μM |

| MUM-2B (Melanoma) | Suppression of NF-κB expression | Not specified |

| HL-60 (Leukemia) | Induction of apoptosis; activation of caspases | Not specified |

| HT-29 (Colorectal) | Induction of apoptosis | Not specified |

Case Studies and Research Findings

-

Combination Therapy with Doxorubicin :

A study investigated the combinatorial effects of this compound with doxorubicin on MCF-7 cells. The results indicated that the combination significantly decreased cell viability compared to doxorubicin alone. The combination therapy enhanced the cytotoxic effects, demonstrating potential for improved therapeutic strategies in breast cancer treatment . -

Inhibition Studies :

In vitro assays revealed that this compound inhibited more than 50% of the activity of multiple kinases at a concentration of 10 μM. This broad-spectrum inhibition suggests that this compound may serve as a multi-targeted agent in cancer therapy . -

Cell Cycle Analysis :

Flow cytometric analysis showed that treatment with this compound led to significant accumulation in the sub-G1 population in Hep G2 cells, indicating enhanced apoptosis. This finding aligns with the observed increase in apoptotic markers following treatment .

Propiedades

IUPAC Name |

3-hydroxy-1-methoxy-9,10-dioxoanthracene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10O5/c1-21-16-11(7-17)12(18)6-10-13(16)15(20)9-5-3-2-4-8(9)14(10)19/h2-7,18H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPDMWUNUULAXLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC(=C1C=O)O)C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10197253 | |

| Record name | Damnacanthal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10197253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

477-84-9 | |

| Record name | Damnacanthal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=477-84-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Damnacanthal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000477849 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Damnacanthal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10197253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 477-84-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Damnacanthal | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WUC3CB63CD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.